4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C22H15Cl2IN2O4. This compound is notable for its unique structure, which includes both dichlorophenoxy and iodobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding carbohydrazide. This intermediate is further reacted with 2-iodobenzoic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler derivatives with fewer functional groups .
Scientific Research Applications
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
What sets 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate apart from similar compounds is its unique combination of dichlorophenoxy and iodobenzoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
303088-10-0 |
---|---|
Molecular Formula |
C22H15Cl2IN2O4 |
Molecular Weight |
569.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H15Cl2IN2O4/c23-15-7-10-20(18(24)11-15)30-13-21(28)27-26-12-14-5-8-16(9-6-14)31-22(29)17-3-1-2-4-19(17)25/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
RGDCUUBMHZIDQJ-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.